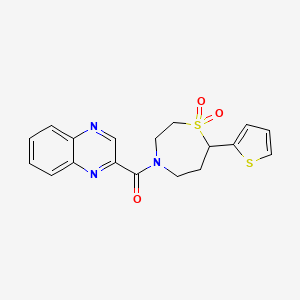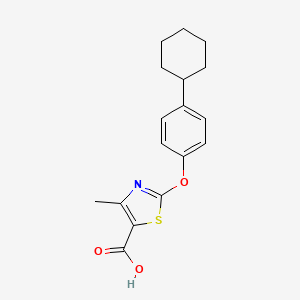
2-(4-Cyclohexylphenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Cyclohexylphenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid (2-4-CPMTAC) is an organic compound with potential applications in the field of chemistry. It is a part of the thiazole family of compounds, which are known for their versatility and potential in various areas of scientific research. 2-4-CPMTAC is a relatively new compound, and its properties and potential applications have yet to be fully explored.
科学的研究の応用
Synthesis and Structural Analysis
- Novel derivatives of 1,3,4-thiadiazole, synthesized from similar core structures, showed significant antimicrobial activities, indicating the potential utility of thiazole derivatives in developing new antimicrobial agents (Noolvi et al., 2016).
- The crystal structure of febuxostat, a compound with a similar thiazole core, revealed insights into its molecular interactions and stability. This study provides a foundation for understanding how modifications to the thiazole ring could influence the physical properties and interactions of related compounds (Wu et al., 2015).
Biological and Chemical Applications
- Research into the substrate binding site of human liver cytochrome P450 2C9 using derivatives related to tienilic acid, which shares functional similarities with thiazole derivatives, offers insights into how thiazole compounds might interact with biological molecules, highlighting their potential in drug development (Mancy et al., 1995).
- Oxidative dearomatization studies involving phenols and anilines with thiazole derivatives underscore the chemical versatility of thiazole-based compounds, suggesting their utility in synthetic organic chemistry for creating complex molecules with potential pharmacological activities (Quideau et al., 2005).
- The synthesis of heterocyclic γ-amino acids built around a thiazole ring demonstrates the compound's potential in mimicking protein secondary structures, which could be valuable in designing peptide mimetics and drug discovery (Mathieu et al., 2015).
特性
IUPAC Name |
2-(4-cyclohexylphenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-11-15(16(19)20)22-17(18-11)21-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXWFFNPPILBTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)OC2=CC=C(C=C2)C3CCCCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyclohexylphenoxy)-4-methylthiazole-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)-methylamino]azetidine-1-carboxylate](/img/structure/B2864906.png)
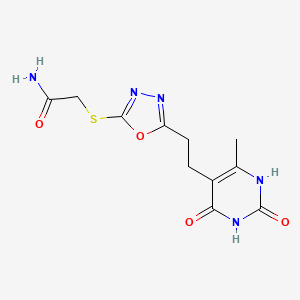
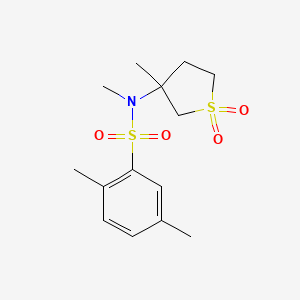
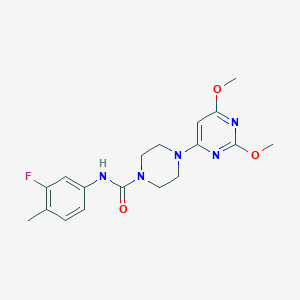
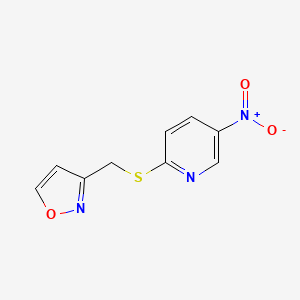
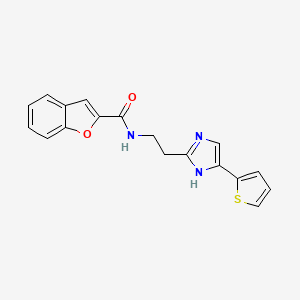

![5-bromo-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2864916.png)
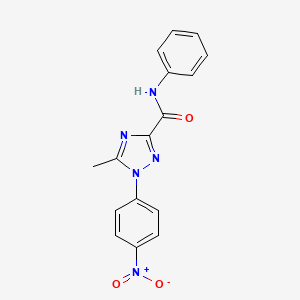

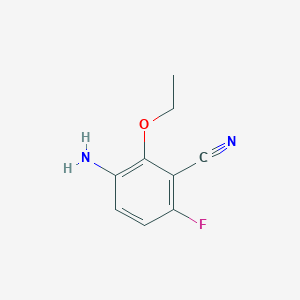
![4-phenyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide](/img/structure/B2864923.png)

